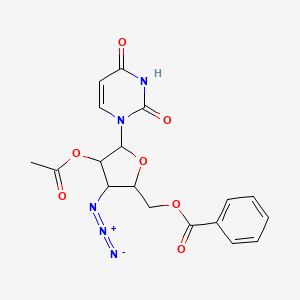
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine is a potent antiviral compound primarily used in the research of viral infections, particularly those caused by herpes viruses. This nucleoside analogue exhibits a high selectivity index and low toxicity towards host cells, making it an effective option for suppressing viral replication.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine involves the condensation of a purine base with a ribose sugar derivative. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under anhydrous conditions to ensure high yield and purity. Common reagents include methoxy-protected purine derivatives and methylated ribose.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using chromatographic techniques and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced purine analogues, and various substituted purine compounds.
Applications De Recherche Scientifique
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of viral replication and inhibition mechanisms.
Medicine: Investigated for its potential use in antiviral therapies, particularly against herpes viruses.
Industry: Utilized in the production of antiviral drugs and research reagents.
Mécanisme D'action
The compound exerts its antiviral effects by inhibiting viral DNA polymerase, an enzyme crucial for viral DNA replication. By incorporating into the viral DNA, it causes chain termination and prevents further elongation of the viral genome. This mechanism is highly selective for viral polymerases, minimizing toxicity to host cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine: Another nucleoside analogue with similar antiviral properties.
9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine: A deoxyribonucleoside with applications in antiviral research.
Uniqueness
6-Methoxy-9-(2-C-Methyl-beta-D-ribofuranosyl)purine is unique due to its high selectivity index and low toxicity, making it a preferred choice for antiviral research. Its methoxy group also provides distinct chemical properties that can be exploited in various synthetic and biological applications.
Propriétés
Formule moléculaire |
C12H16N4O5 |
|---|---|
Poids moléculaire |
296.28 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c1-12(19)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)20-2/h4-6,8,11,17-19H,3H2,1-2H3 |
Clé InChI |
HFOYSXHOPVYGPB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![trisodium;4-(10,13-dimethyl-3,7-disulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12097788.png)



![Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate](/img/structure/B12097800.png)

![9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12097812.png)





